Tryptamine-4,5-dione

Serotonergic neurotoxicity Uptake‑independent mechanism Fluoxetine blockade

Tryptamine-4,5-dione (T‑4,5‑D; 3‑(2‑aminoethyl)‑1H‑indole‑4,5‑dione) is a reactive ortho‑quinone formed by superoxide‑, nitric‑oxide‑, and peroxynitrite‑mediated oxidation of serotonin (5‑hydroxytryptamine) [REFS‑1]. As an endogenous electrophile, it covalently modifies active‑site cysteine thiols on tryptophan hydroxylase (TPH) and key mitochondrial respiratory‑chain complexes, mechanisms that underpin its proposed role in serotonergic neurodegeneration [REFS‑2][REFS‑3].

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 108560-71-0
Cat. No. B020000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptamine-4,5-dione
CAS108560-71-0
Synonyms4,5-diketotryptamine
tryptamine-4,5-dione
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C2=C1NC=C2CCN
InChIInChI=1S/C10H10N2O2/c11-4-3-6-5-12-7-1-2-8(13)10(14)9(6)7/h1-2,5,12H,3-4,11H2
InChIKeyIEEQBAOIHWUWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tryptamine-4,5-dione (CAS 108560-71-0): A Serotonin-Derived ortho-Quinone for Defined Neurotoxicity and Enzyme Inhibition Studies


Tryptamine-4,5-dione (T‑4,5‑D; 3‑(2‑aminoethyl)‑1H‑indole‑4,5‑dione) is a reactive ortho‑quinone formed by superoxide‑, nitric‑oxide‑, and peroxynitrite‑mediated oxidation of serotonin (5‑hydroxytryptamine) [REFS‑1]. As an endogenous electrophile, it covalently modifies active‑site cysteine thiols on tryptophan hydroxylase (TPH) and key mitochondrial respiratory‑chain complexes, mechanisms that underpin its proposed role in serotonergic neurodegeneration [REFS‑2][REFS‑3]. Its well‑characterized formation pathway, irreversible enzyme inhibition profile, and distinct transporter‑independent cytotoxicity differentiate it from other indole neurotoxins and make it a chemically defined probe for mitochondrial dysfunction and quinone‑protein adduct biology.

Why Generic Tryptamine Analogs Cannot Substitute for Tryptamine-4,5-dione in Mechanistic Neurotoxicity and Covalent-Inhibitor Studies


The cytotoxic mechanism of tryptamine‑4,5‑dione is fundamentally distinct from that of other 5‑HT‑derived neurotoxins such as 5,6‑ and 5,7‑dihydroxytryptamine: its toxicity is not blocked by the serotonin‑uptake inhibitor fluoxetine, indicating it does not require active re‑entry into serotonergic terminals [REFS‑1]. Furthermore, T‑4,5‑D acts as an irreversible, covalent inhibitor of tryptophan hydroxylase, whereas its intracellular glutathione conjugate (7‑S‑glutathionyl‑tryptamine‑4,5‑dione) is a reversible inhibitor whose activity is restored by DTT/Fe²⁺ reduction [REFS‑2]. These mechanistic bifurcations mean that pharmacologically related tryptamines, dihydroxytryptamines, or even the glutathione adduct itself cannot phenocopy the uptake‑independent, irreversible protein‑modification endpoints required for rigorous experimental models. Researchers who require a chemically defined, covalently reactive quinone with established mitochondrial Complex‑I/IV selectivity and irreversible TPH inactivation must therefore obtain the authentic ortho‑quinone rather than a surrogate.

Quantitative Comparative Evidence for Tryptamine-4,5-dione Against Closest Analogs and In‑Class Candidates


Differential Fluoxetine Sensitivity Discriminates Tryptamine-4,5-dione from 5,6‑ and 5,7‑Dihydroxytryptamine Neurotoxins

In cultured embryonic chick brain neurons, the toxicity elicited by 5,6‑ and 5,7‑dihydroxytryptamine (5,6‑DHT, 5,7‑DHT) was fully prevented by the 5‑HT‑uptake inhibitor fluoxetine, demonstrating an absolute requirement for transporter‑mediated cellular entry. Under identical conditions, the neurotoxicity of tryptamine‑4,5‑dione was not blocked by fluoxetine at concentrations of 10 or 100 µM [REFS‑1]. This qualitative and quantitative dichotomy establishes that T‑4,5‑D operates via an uptake‑independent pathway, a critical differentiator for experimental designs that must exclude transporter‑dependent confounds.

Serotonergic neurotoxicity Uptake‑independent mechanism Fluoxetine blockade

Opposing Glutathione Modulation of Neurotoxicity: Tryptamine-4,5-dione vs. 5,6‑ and 5,7‑Dihydroxytryptamine

Exogenous glutathione (2‑10 µM) significantly enhanced the neurotoxicity of 10 µM tryptamine‑4,5‑dione in primary neuronal culture. In contrast, 10 µM glutathione decreased the neurotoxic effect elicited by 10 µM 5,6‑DHT and 5,7‑DHT [REFS‑1]. Thus, the presence of the major intracellular thiol has diametrically opposite effects on the two classes of serotonin‑derived neurotoxins: it potentiates T‑4,5‑D toxicity (likely through formation of redox‑cycling glutathione conjugates) while protecting against the dihydroxytryptamines.

Glutathione conjugation Neuroprotection Redox modulation

Irreversible vs. Reversible Inhibition of Tryptophan Hydroxylase: Tryptamine-4,5-dione vs. Its 7‑S‑Glutathionyl Conjugate

T‑4,5‑D rapidly inactivates rat brain tryptophan hydroxylase (TPH) by covalent modification of active‑site cysteine residues; the inactivated enzyme cannot be reactivated by anaerobic reduction with dithiothreitol (DTT) and Fe²⁺, classifying it as an irreversible inhibitor [REFS‑1]. At 0.1 mM, T‑4,5‑D reduced TPH activity by 87.7 % [REFS‑2]. In contrast, 7‑S‑glutathionyl‑tryptamine‑4,5‑dione, formed by the rapid reaction of T‑4,5‑D with glutathione, also inhibits TPH, but in this case enzyme activity is fully restored by anaerobic reduction with DTT/Fe²⁺, demonstrating reversible inhibition [REFS‑1]. This is the only direct, intra‑study demonstration of how glutathione conjugation converts T‑4,5‑D from an irreversible to a reversible TPH inhibitor.

Tryptophan hydroxylase Covalent inhibition Reversibility

Mitochondrial Respiratory‑Chain Selectivity: Tryptamine-4,5-dione Inhibits Complex I and Complex IV but Spares Complex II

In intact rat brain mitochondria, T‑4,5‑D (≤100 µM) uncoupled respiration and inhibited state 3 respiration when pyruvate or α‑ketoglutarate (Complex‑I‑dependent substrates) were used, but did not affect succinate‑supported (Complex‑II) respiration [REFS‑1]. In freeze‑thawed mitochondrial membrane preparations, T‑4,5‑D evoked irreversible inhibition of NADH‑coenzyme Q1 reductase (Complex I) and cytochrome c oxidase (Complex IV) via covalent modification of critical sulfhydryl residues, while Complex II remained unaffected [REFS‑2]. This pattern contrasts with classical serotonergic neurotoxins such as 5,7‑DHT, whose mitochondrial toxicity is largely driven by autoxidation‑generated reactive oxygen species rather than direct covalent adduction to specific respiratory complexes.

Mitochondrial toxin Complex I inhibition Respiratory chain

Superior SARS‑CoV‑2 Main Protease Inhibition Potency: Tryptamine-4,5-dione (IC₅₀ 0.28 µM) vs. 5‑Hydroxyindoleacetic Acid Quinone (IC₅₀ 0.49 µM)

Recombinant SARS‑CoV‑2 main protease (Mᵖʳᵒ) was exposed to two serotonin‑derived quinones: tryptamine‑4,5‑dione (TD) and quinone from 5‑hydroxyindoleacetic acid (Q5HIAA). TD inhibited Mᵖʳᵒ with an IC₅₀ of approximately 0.28 µM, approximately 1.75‑fold more potent than Q5HIAA (IC₅₀ ≈ 0.49 µM) [REFS‑1]. Mass spectrometry confirmed covalent adduction of one or two quinone molecules to the protease at concentrations as low as 0.12 µM. This head‑to‑head comparison establishes TD as the more potent covalent inactivator of the viral cysteine protease among the tested endogenous serotonin‑derived quinones.

SARS‑CoV‑2 Main protease Covalent quinone inhibitor

Evidence‑Based Application Scenarios for Tryptamine-4,5-dione in Neurosciences and Chemical Biology


Dissecting Uptake‑Independent Neurotoxicity Mechanisms in Serotonergic Models

When the experimental objective is to isolate intracellular quinone‑protein adduction events without the confounding influence of plasma‑membrane serotonin transporter (SERT) activity, T‑4,5‑D is the preferred tool. As demonstrated by the complete failure of fluoxetine (10–100 µM) to block its toxicity, T‑4,5‑D does not require SERT‑mediated uptake, unlike 5,6‑ and 5,7‑DHT [REFS‑1]. This allows researchers to study quinone‑mediated neurotoxicity independently of transporter expression levels or pharmacological blockade.

Positive‑Control Irreversible Inactivator for Tryptophan Hydroxylase Covalent‑Inhibitor Screening

T‑4,5‑D serves as a well‑characterized irreversible inactivator of TPH via covalent cysteine modification. At 0.1 mM it reduces enzyme activity by 87.7 %, and the inactivation cannot be reversed by DTT/Fe²⁺ [REFS‑1][REFS‑2]. This makes it a suitable positive control in assays designed to discover or validate novel covalent TPH inhibitors, particularly where mechanistic discrimination between reversible and irreversible modes of inhibition is required.

Mitochondrial Respiratory‑Chain Profiling with Defined Complex‑I/IV Selectivity

For functional mitochondrial respirometry studies that require a selective Complex‑I/IV inhibitor that completely spares Complex II, T‑4,5‑D provides a uniquely characterized profile. At ≤100 µM it abolishes pyruvate‑ and α‑ketoglutarate‑driven state 3 respiration while leaving succinate‑supported respiration intact [REFS‑3][REFS‑4]. This selectivity enables its use as a pharmacological tool to validate substrate‑specific respiration protocols or to model Complex‑I‑centric mitochondrial dysfunction.

Covalent Quinone Probe for Viral Cysteine Protease Inhibition Studies

T‑4,5‑D has been quantitatively benchmarked against a structurally related serotonin‑derived quinone (Q5HIAA) for inhibition of the SARS‑CoV‑2 main protease, showing approximately 1.75‑fold greater potency (IC₅₀ ≈ 0.28 vs. 0.49 µM) [REFS‑5]. This positions T‑4,5‑D as a higher‑potency covalent probe for cysteine‑protease target engagement and a useful reference compound in antiviral screening cascades that evaluate quinone‑based electrophiles.

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